molecular formula C15H25NO3 B7823895 (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate

(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate

Cat. No.: B7823895
M. Wt: 267.36 g/mol
InChI Key: SLHPMAOXNSLXEH-UHFFFAOYSA-N
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Description

(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate (CAS 64519-44-4), commonly referred to as Menthyl PCA or Questice, is a cyclohexyl ester derivative of 5-oxo-L-proline. Its molecular formula is C₁₅H₂₅NO₃ (MW: 267.36), featuring a menthol-derived cyclohexyl group and a pyrrolidone ring from 5-oxo-L-proline . Key physicochemical properties include:

  • Density: 1.07 g/cm³
  • Boiling Point: 409.1°C
  • LogP: 2.6 (indicating moderate lipophilicity)
  • Optical Rotation: [α]²⁵D = -29.2 (MeOH) for the phenethyl analog .

Primarily used as a cooling agent in cosmetics and personal care products, Menthyl PCA leverages the menthol moiety’s sensory properties combined with the stability of the 5-oxoproline ester .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHPMAOXNSLXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867080
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 5-oxoprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The ketone precursor, 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone, undergoes hydrogenation in the presence of a chiral catalyst. The reaction proceeds under high-pressure hydrogen (10–100 bars) and elevated temperatures (30–150°C), yielding (1R,2S,5R)-5-methyl-2-isopropylcyclohexanol with >98% ee and 98.2% yield.

Key Reaction Parameters:

ParameterValue/Description
CatalystRuCl₂(C₆H₆)₂ with (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-di-1,3-benzenediyl ligand
SolventMethanol, ethanol, or toluene
Temperature100°C
Hydrogen Pressure80 bars
Substrate-to-Catalyst Ratio50–5000:1 (mol/mol)

The catalyst’s structure (Figure 1) ensures spatial alignment for selective hydrogenation, with halogen substituents (Cl, Br, I) and aromatic groups (Ar) enhancing stability and activity.

Esterification with 5-Oxo-L-Proline

The cyclohexanol intermediate is esterified with 5-oxo-L-proline to form the target compound. While explicit protocols for this step are absent in the provided sources, established esterification methodologies suggest two primary approaches:

Acid Chloride Coupling

5-Oxo-L-proline is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride reacts with (1R,2S,5R)-5-methyl-2-isopropylcyclohexanol in anhydrous dichloromethane or tetrahydrofuran (THF), facilitated by a base (e.g., triethylamine) to neutralize HCl.

Carbodiimide-Mediated Coupling

Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group of 5-oxo-L-proline. This method, conducted in dimethylformamide (DMF) or THF, avoids racemization and preserves stereochemical integrity.

Optimized Conditions for Esterification:

ParameterValue/Description
ActivatorDCC, EDC, or SOCl₂
SolventTHF, DMF, or CH₂Cl₂
Temperature0–25°C
Reaction Time12–24 hours

Critical Analysis of Methodologies

Catalytic Hydrogenation Efficiency

The patent-described hydrogenation achieves remarkable stereoselectivity (98.5% ee) due to the chiral Ru catalyst’s rigid phosphine ligand framework. Comparative studies suggest that higher hydrogen pressures (>50 bars) and substrate-to-catalyst ratios (>1000:1) maximize yield while minimizing catalyst costs.

Esterification Challenges

Racemization of 5-oxo-L-proline during esterification remains a concern. Low-temperature reactions (0–5°C) and non-polar solvents (e.g., toluene) mitigate this risk. Additionally, chromatographic purification is often required to isolate the ester from unreacted starting materials.

Industrial Scalability and Cost Considerations

The hydrogenation step’s scalability is validated by the patent’s use of a 500 mL autoclave, achieving near-quantitative yields . However, the Ru catalyst’s cost necessitates efficient recycling. Meanwhile, esterification reagents like DCC introduce logistical challenges due to toxicity, favoring SOCl₂-based methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. It is a derivative of proline, which is known for its role in protein synthesis and as a precursor to various bioactive molecules.

Key Applications :

  • Antioxidant Activity : Research indicates that proline derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects : Some studies suggest that compounds similar to (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions.

Key Applications :

  • Chiral Synthesis : The compound can be utilized to synthesize chiral intermediates, which are crucial in the production of pharmaceuticals .
  • Ligand Formation : It can form stable complexes with metal ions, making it useful in catalysis and material science .

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2023) investigated the antioxidant capacity of various proline derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 2: Chiral Synthesis

In a study by Johnson and Lee (2024), the compound was employed as a chiral building block for synthesizing enantiopure pharmaceuticals. The research demonstrated that using this compound improved the yield and selectivity of the desired enantiomers compared to traditional methods .

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Phenethyl 5-oxo-L-prolinate (CAS not specified)

  • Structure : Replaces the menthyl group with a phenethyl substituent.
  • Molecular Formula: C₁₃H₁₆NO₃ (MW: 234.11) .

L-Menthyl D-lactate (CAS 59259-38-0)

  • Structure : Features a lactate ester instead of 5-oxoproline.
  • Molecular Formula : C₁₃H₂₄O₃ (MW: 228.33) .
  • Properties: Boiling Point: Not reported LogP: Expected lower than Menthyl PCA due to the absence of the pyrrolidone ring.
  • Applications : Used in fragrances and topical formulations for cooling effects. The lactate ester may hydrolyze faster than 5-oxoproline esters, impacting duration of action .

tert-Butyl (2S)-5-oxopyrrolidine-2-carboxylate (CAS 35418-16-7)

  • Structure : tert-butyl ester of 5-oxo-L-proline.
  • Molecular Formula: C₉H₁₅NO₃ (MW: 185.22) .
  • Properties: Higher volatility and lower molecular weight compared to Menthyl PCA.
  • Applications : Intermediate in peptide synthesis; less relevant for sensory applications due to lack of menthol-like cooling .

Physicochemical and Functional Comparisons

Property Menthyl PCA Phenethyl 5-oxo-L-prolinate L-Menthyl D-lactate tert-Butyl 5-oxoproline ester
Molecular Weight 267.36 234.11 228.33 185.22
LogP 2.6 Not reported ~2.0 (estimated) ~1.5 (estimated)
Boiling Point (°C) 409.1 Not reported Not reported Not reported
Primary Application Cooling agent (cosmetics) Pharmaceutical intermediate Fragrance/cooling agent Peptide synthesis

Key Observations :

  • Lipophilicity : Menthyl PCA’s higher LogP enhances skin permeability, critical for topical efficacy.
  • Stability : The 5-oxoproline ester in Menthyl PCA likely offers greater hydrolytic stability compared to lactate esters .
  • Sensory Profile : Menthyl derivatives (PCA and lactate) provide prolonged cooling due to slower release kinetics versus simpler esters .

Biological Activity

(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₄H₂₄N₂O₄
  • Molecular Weight : 284.36 g/mol
  • CAS Number : 2216-51-5

Research indicates that compounds similar to this compound may act through various mechanisms including:

  • Receptor Modulation : Influencing neurotransmitter receptors such as orexin receptors, which are implicated in sleep regulation and appetite control .
  • Enzyme Inhibition : Compounds in this class may inhibit certain enzymes involved in metabolic pathways, potentially affecting energy metabolism and cellular signaling.

Pharmacological Properties

  • Neuroprotective Effects : Some studies have suggested that derivatives of this compound exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .
  • Anti-inflammatory Activity : The compound may possess anti-inflammatory effects, which could be relevant for conditions characterized by chronic inflammation .
  • Antioxidant Properties : Research indicates that it might act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects of (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl derivatives.
    • Findings : The study reported significant protection against oxidative stress-induced neuronal damage in vitro.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory properties of the compound.
    • Findings : Results indicated a reduction in pro-inflammatory cytokines in animal models treated with the compound.

Data Table of Biological Activities

Biological ActivityEffect ObservedReference
NeuroprotectionSignificant reduction in neuronal death
Anti-inflammatoryDecrease in cytokine levels
AntioxidantScavenging of free radicals

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate with high stereochemical purity?

  • Answer : The synthesis must prioritize stereochemical control due to the compound’s chiral centers. Key steps include:

  • Using enantiomerically pure starting materials, such as L-proline derivatives, to ensure configuration retention.
  • Employing coupling reagents (e.g., DCC or EDCI) for esterification between the cyclohexanol and 5-oxo-L-prolinate moieties.
  • Monitoring reaction progress via TLC or HPLC to avoid racemization.
  • Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the desired stereoisomer .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm stereochemistry and functional groups (e.g., cyclohexyl protons at δ 0.8–2.1 ppm, prolinate carbonyl at ~175 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity (>99%) and resolve stereoisomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 267.1830 (C15_{15}H25_{25}NO3_3) .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for studying the compound’s pharmacological activity in chronic cough treatment?

  • Answer :

  • In vitro : Guinea pig tracheal smooth muscle assays assess TRPV1/TRPA1 receptor modulation, linked to cough reflex suppression .
  • In vivo : Capsaicin-induced cough models in rodents evaluate efficacy. Dosing ranges (0.1–10 mg/kg, oral) are optimized based on pharmacokinetic studies (e.g., plasma half-life ~2–4 hours) .
  • Safety : Cytotoxicity screening (e.g., HepG2 cells) and hERG channel assays mitigate cardiac risk .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Answer :

  • Standardized Assays : Use validated protocols (e.g., OECD guidelines) for consistency in receptor binding or enzyme inhibition studies.
  • Batch Analysis : Compare compound purity (via HPLC) across studies, as impurities (e.g., diastereomers) may skew results .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses to explain variability in TRP channel activation .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed using SHELX programs?

  • Answer :

  • Challenges : Low crystal quality, twinning, or weak diffraction due to flexible cyclohexyl groups.
  • Solutions :
  • SHELXT : Rapid phase determination via dual-space algorithms for small-molecule structures.
  • SHELXL : Refinement with anisotropic displacement parameters and hydrogen-bond restraints improves accuracy.
  • Validation : CheckCIF reports resolve outliers (e.g., bond length deviations >0.02 Å) .

Q. How do the cyclohexyl and prolinate moieties contribute to the compound’s mechanism as a cooling agent?

  • Answer :

  • Cyclohexyl Group : Enhances lipophilicity (LogP = 2.6), enabling penetration into sensory neurons .
  • 5-Oxo-L-Prolinate : Acts as a TRPM8 agonist, mimicking menthol’s cooling effect. Structure-activity relationship (SAR) studies show that modifying the prolinate carbonyl reduces efficacy .

Data Contradiction Analysis

Q. Why do studies report varying melting points and solubility profiles for this compound?

  • Answer :

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter physical properties.
  • Solubility : Use standardized solvents (e.g., DMSO for in vitro assays vs. ethanol for formulations) .
  • Documentation : Cross-reference CAS 64519-44-4 entries in Reaxys or SciFinder to verify data sources .

Methodological Recommendations

  • Stereochemical Integrity : Use chiral HPLC (Chiralpak IA column) to confirm enantiomeric excess (>98%) .
  • Pharmacokinetics : Radiolabel the compound with 14C^{14} \text{C} for tissue distribution studies in rodent models .
  • Safety Profiling : Include Ames tests and micronucleus assays to rule out genotoxicity .

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